

Spectroscopic Characterization of 2-Phenylpyrimidine-5-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylpyrimidine-5-carboxylic acid

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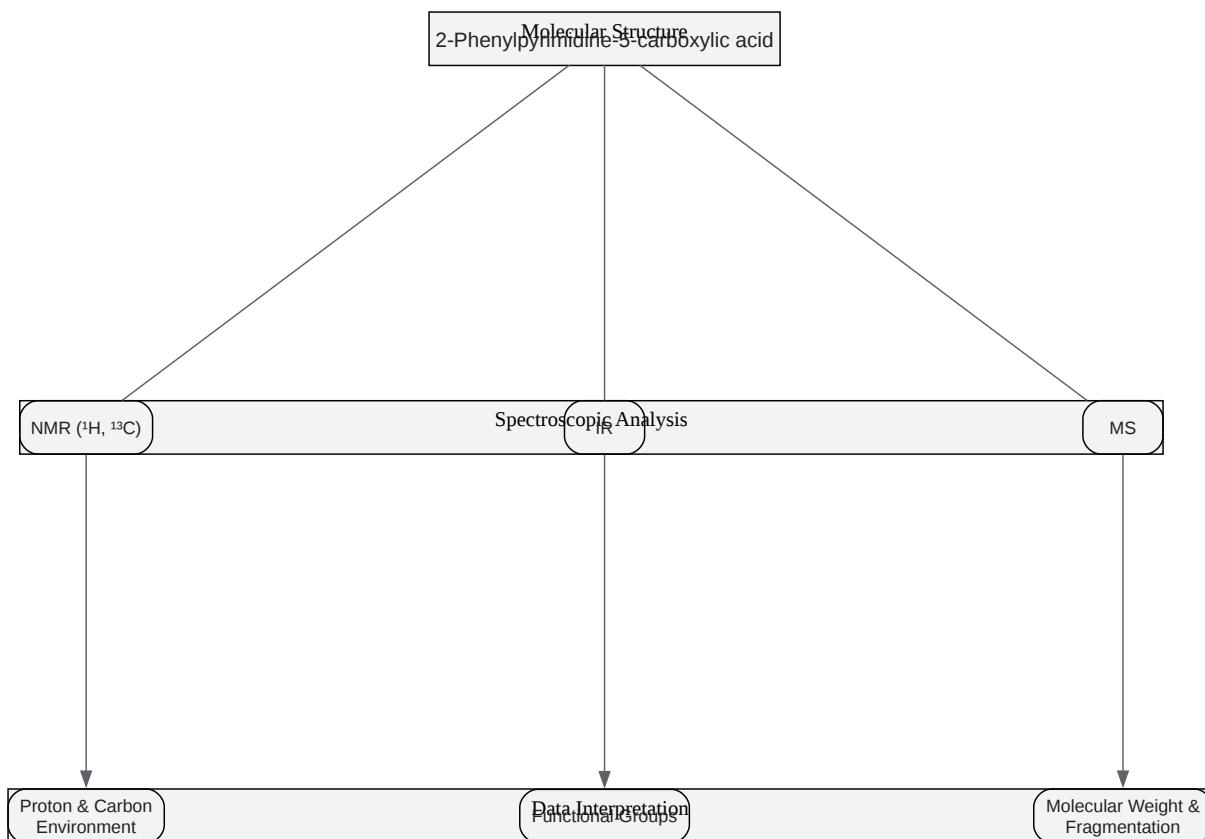
Disclaimer: The spectroscopic data presented in this guide are predicted based on the chemical structure of **2-Phenylpyrimidine-5-carboxylic acid** and established principles of spectroscopic interpretation. Experimental data for this specific compound was not available in the public domain at the time of this writing. This guide is intended for educational and research purposes to illustrate the expected spectral characteristics of this molecule.

Introduction

2-Phenylpyrimidine-5-carboxylic acid is a heterocyclic compound incorporating a pyrimidine ring, a phenyl substituent, and a carboxylic acid functional group.^[1] As with many substituted pyrimidines, this molecule holds potential interest for researchers in medicinal chemistry and drug development, where the pyrimidine scaffold is a common feature in biologically active molecules.^{[2][3]} A thorough spectroscopic characterization is the cornerstone of modern chemical research, providing unambiguous confirmation of a molecule's structure and purity. This guide offers a detailed technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Phenylpyrimidine-5-carboxylic acid**, designed for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Analysis Workflow

The structural confirmation of **2-Phenylpyrimidine-5-carboxylic acid** relies on a synergistic approach where each spectroscopic technique provides complementary information.



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Caption: Workflow for the structural elucidation of **2-Phenylpyrimidine-5-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (^1H and ^{13}C NMR)

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Phenylpyrimidine-5-carboxylic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Shim the magnetic field to ensure homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum.

Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0 - 12.0	Broad Singlet	1H	COOH
~9.2	Singlet	2H	H-4, H-6 (Pyrimidine)
~8.5 - 8.3	Multiplet	2H	H-2', H-6' (Phenyl)
~7.6 - 7.4	Multiplet	3H	H-3', H-4', H-5' (Phenyl)

Interpretation of ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

- Carboxylic Acid Proton: A highly deshielded, broad singlet is anticipated for the carboxylic acid proton, typically appearing above 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
- Pyrimidine Protons: The two equivalent protons on the pyrimidine ring (H-4 and H-6) are expected to appear as a singlet in the aromatic region, likely around 9.2 ppm. Their significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms and the aromatic ring current.
- Phenyl Protons: The protons of the phenyl group will present as multiplets in the aromatic region. The ortho-protons (H-2' and H-6') are expected to be the most downfield of the phenyl signals due to their proximity to the electron-withdrawing pyrimidine ring. The meta- (H-3', H-5') and para- (H-4') protons will likely appear as a more complex multiplet at a slightly upfield position.

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Carboxylic Acid)
~163	C-2 (Pyrimidine)
~158	C-4, C-6 (Pyrimidine)
~137	C-1' (Phenyl)
~131	C-4' (Phenyl)
~129	C-2', C-6' (Phenyl)
~128	C-3', C-5' (Phenyl)
~120	C-5 (Pyrimidine)

Interpretation of ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will provide a count of the unique carbon environments.

- **Carbonyl Carbon:** The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift, typically around 165 ppm.
- **Pyrimidine Carbons:** The carbons of the pyrimidine ring will be in the aromatic region. The carbon attached to the phenyl group (C-2) and the carbons adjacent to the nitrogen atoms (C-4, C-6) will be significantly deshielded. The carbon bearing the carboxylic acid group (C-5) will also be in this region but likely at a more upfield position compared to the other pyrimidine carbons.
- **Phenyl Carbons:** The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry. The ipso-carbon (C-1') attached to the pyrimidine ring will be a quaternary carbon with a relatively weak signal. The other phenyl carbons will appear in the typical aromatic region of 120-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid **2-Phenylpyrimidine-5-carboxylic acid** directly onto the ATR crystal.
- Data Acquisition:
 - Obtain a background spectrum of the clean ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic Acid)
~3100 - 3000	Medium	C-H stretch (Aromatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1580, ~1450	Medium to Strong	C=C and C=N stretch (Aromatic Rings)
~1300	Medium	C-O stretch (Carboxylic Acid)
~920	Broad, Medium	O-H bend (Carboxylic Acid)
~770, ~690	Strong	C-H out-of-plane bend (Aromatic)

Interpretation of IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

- O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm^{-1} , which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
- C=O Stretch: A strong, sharp absorption band around 1710 cm^{-1} will correspond to the carbonyl (C=O) stretching vibration of the carboxylic acid.
- Aromatic Stretches: Several bands of medium to strong intensity between 1600 cm^{-1} and 1450 cm^{-1} are indicative of the C=C and C=N stretching vibrations within the phenyl and pyrimidine rings.
- C-O Stretch and O-H Bend: A medium intensity band around 1300 cm^{-1} for the C-O stretch and a broad band around 920 cm^{-1} for the out-of-plane O-H bend are also characteristic of a carboxylic acid.
- Aromatic C-H Bends: Strong bands in the fingerprint region, particularly around 770 cm^{-1} and 690 cm^{-1} , would suggest a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of **2-Phenylpyrimidine-5-carboxylic acid** in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Data can be acquired in both positive and negative ion modes.

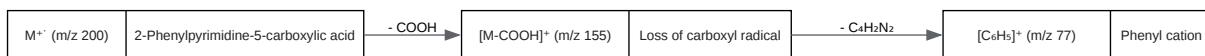
Predicted Mass Spectrometry Data

m/z	Ion
201.06	[M+H] ⁺
199.05	[M-H] ⁻
155.06	[M-COOH] ⁺ or [M-H-CO ₂] ⁻
128.05	[C ₉ H ₆ N ₂] ⁺
102.05	[C ₆ H ₅ CN] ⁺
77.04	[C ₆ H ₅] ⁺

Interpretation of Mass Spectrum

The mass spectrum will confirm the molecular weight and provide clues about the molecule's structure through its fragmentation.

- Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 201.06. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 199.05. The molecular formula of **2-Phenylpyrimidine-5-carboxylic acid** is C₁₁H₈N₂O₂ with a monoisotopic mass of 200.06 Da.[\[4\]](#)[\[5\]](#)
- Key Fragmentation Pathways:
 - Loss of COOH or CO₂: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (45 Da) or the loss of carbon dioxide (44 Da) from the deprotonated molecule. This would lead to a fragment ion at m/z 155.
 - Fragmentation of the Pyrimidine Ring: Subsequent fragmentation could involve the cleavage of the pyrimidine ring.
 - Phenyl Cation: The presence of a phenyl group would likely result in a fragment ion at m/z 77, corresponding to the phenyl cation.



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Caption: A simplified predicted fragmentation pathway for **2-Phenylpyrimidine-5-carboxylic acid** in positive ion mode.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Phenylpyrimidine-5-carboxylic acid**. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and self-validating system for the structural confirmation of this molecule. While the data presented is predictive, it is grounded in the established principles of spectroscopy and serves as a robust framework for researchers working with this and related heterocyclic compounds. Experimental verification remains the gold standard, and this guide should be used as a reference for interpreting experimentally acquired data.

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